![molecular formula C9H9Br2N5O2S B054938 4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide CAS No. 113588-97-9](/img/structure/B54938.png)
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as DTT and has been synthesized using various methods.
Applications De Recherche Scientifique
DTT has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have anticancer properties and has been used in the development of cancer treatments. Additionally, DTT has been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide. DTT has also been studied for its potential applications in organic electronics, including the development of organic field-effect transistors.
Mécanisme D'action
The mechanism of action of DTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. DTT has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. Additionally, DTT has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Effets Biochimiques Et Physiologiques
DTT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation. Additionally, DTT has been shown to have antioxidant properties and to protect cells from oxidative stress. DTT has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DTT in lab experiments is its high yield synthesis method. Additionally, DTT has been extensively studied and its properties are well understood. However, one limitation of using DTT in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on DTT. One area of research is the development of DTT-based cancer treatments. Additionally, DTT could be used in the development of biosensors for the detection of various analytes. Further research is also needed to fully understand the mechanism of action of DTT and its potential applications in organic electronics. Finally, research is needed to determine the potential toxicity of DTT and its safety for use in various applications.
Méthodes De Synthèse
DTT can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a copper catalyst. Both methods have been used to synthesize DTT with high yields.
Propriétés
Numéro CAS |
113588-97-9 |
|---|---|
Nom du produit |
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
Formule moléculaire |
C9H9Br2N5O2S |
Poids moléculaire |
411.08 g/mol |
Nom IUPAC |
4,5-dibromo-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9Br2N5O2S/c1-3(2)18-5-4(10)7(11)19-6(5)8(17)12-9-13-15-16-14-9/h3H,1-2H3,(H2,12,13,14,15,16,17) |
Clé InChI |
JMCULHCTSVICNU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC(=C1Br)Br)C(=O)NC2=NNN=N2 |
SMILES canonique |
CC(C)OC1=C(SC(=C1Br)Br)C(=O)NC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



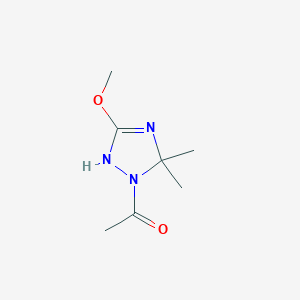
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
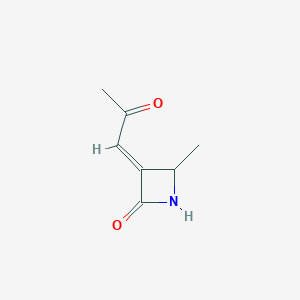
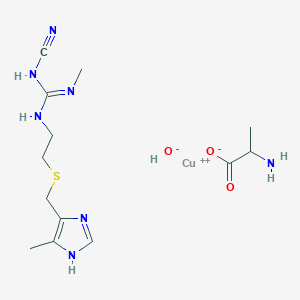
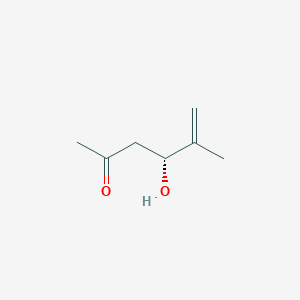
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)


![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
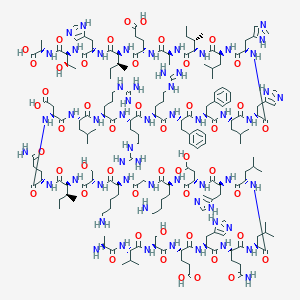
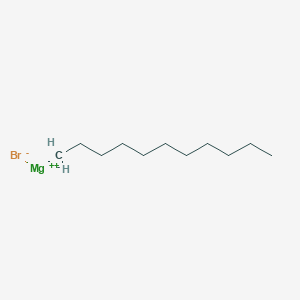
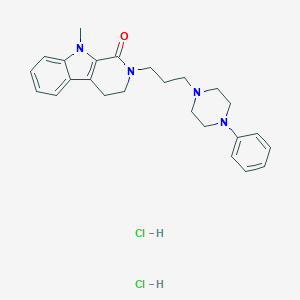
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)